molecular formula C19H17FN2O4S B3405726 (2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421480-88-7

(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B3405726
CAS No.: 1421480-88-7
M. Wt: 388.4
InChI Key: ATRPYZFRRZJGDU-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic compound notable for its distinct chemical structure and potential applications in various scientific fields. The fusion of diverse functional groups within this molecule makes it a subject of interest in medicinal chemistry, drug discovery, and material sciences.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of (2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can be approached via multi-step organic synthesis methods. Typically, it starts with the formation of the core azetidin-1-ylmethanone structure through cyclization reactions, followed by subsequent substitution reactions to introduce the (2,3-dimethoxyphenyl) and (4-fluorobenzo[d]thiazol-2-yl)oxy groups.

  • Industrial Production Methods: : On an industrial scale, high-yield synthesis involves optimized reaction conditions including temperature control, solvent selection, and the use of catalysts to ensure efficient and scalable production. Continuous flow chemistry techniques may also be employed to improve consistency and reduce reaction times.

Chemical Reactions Analysis

  • Types of Reactions: : The compound can undergo various chemical transformations such as:

    • Oxidation: Reaction with oxidizing agents to introduce or modify functional groups.

    • Reduction: Use of reducing agents to alter oxidation states.

    • Substitution: Reactions where one functional group is replaced by another.

    • Addition: Involving the addition of atoms or groups to double bonds.

  • Common Reagents and Conditions: : Some commonly used reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

  • Major Products: : The products from these reactions are typically derivatives or modified versions of the parent compound, often designed to enhance its chemical properties or biological activities.

Scientific Research Applications

  • Chemistry: : The compound is explored in synthetic organic chemistry for its potential in constructing complex molecules and understanding reaction mechanisms.

  • Biology: : Studies are conducted on its interactions with biological macromolecules and its potential as a biochemical probe.

  • Medicine: : Its unique structure makes it a candidate for drug development, particularly for targeting specific pathways or receptors.

  • Industry: : The compound’s properties may be leveraged in material science, for the development of advanced polymers or as an intermediate in the synthesis of more complex materials.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, particularly targeting specific enzymes or receptors within biological systems. This could involve binding to active sites, modulating enzyme activity, or interfering with signaling pathways. Its efficacy and specificity are influenced by its structural attributes, such as the presence of methoxy, azetidinyl, and thiazolyl groups.

Comparison with Similar Compounds

When compared to other azetidinone derivatives, (2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include other azetidinones or benzothiazole derivatives, each with variations that affect their reactivity and application. For instance:

  • Azetidinone derivatives: : Known for their role in β-lactam antibiotics and various medicinal compounds.

  • Benzothiazole derivatives: : Used in applications ranging from dyes to pharmaceuticals, often with notable antimicrobial properties.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-24-14-7-3-5-12(17(14)25-2)18(23)22-9-11(10-22)26-19-21-16-13(20)6-4-8-15(16)27-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRPYZFRRZJGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

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